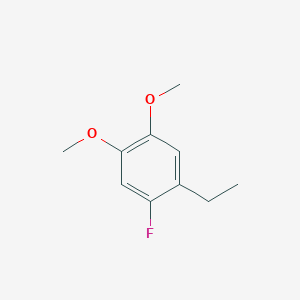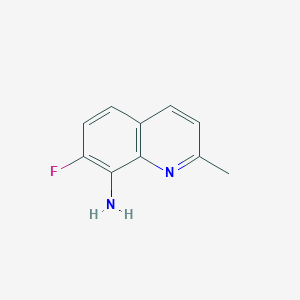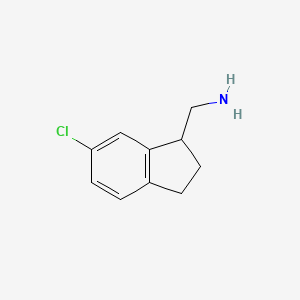
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is an organic compound that features a hydroxy-substituted indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindanone and acetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction between the hydroxyindanone and acetaldehyde.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Reduction: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar indane structure but with a ketone group.
Uniqueness
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the indane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h3-4,6-8,13H,1-2,5H2 |
Clé InChI |
VHRQHPSVBBENMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CC=O)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)
![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)

![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)








